molecular formula C9H12O6 B143162 trans-Aconitic Acid Trimethyl Ester CAS No. 4271-99-2

trans-Aconitic Acid Trimethyl Ester

Cat. No.: B143162
CAS No.: 4271-99-2
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-GQCTYLIASA-N
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Description

Trans-aconitic acid trimethyl ester (TATE) is a natural compound found in plants, fungi, and bacteria. It is an ester of trans-aconitic acid and trimethyl alcohol, and is an important intermediate in the biosynthesis of many biologically active compounds. It has been used in scientific research for its ability to modulate the activity of enzymes and proteins involved in a variety of biochemical pathways.

Scientific Research Applications

Polymer Development

trans-Aconitic Acid Trimethyl Ester has been identified as a useful component in the development of polymers. A study highlighted the aza-Michael addition reaction on unsaturated (di-)carboxylic acids and esters, such as itaconic acid and trans-trimethyl aconitate. This reaction forms mono- or di-carboxylic acid or ester functionalized N-alkyl-pyrrolidone structures, valuable for melt-polycondensation reactions due to their excellent stability at elevated temperatures. Specifically, the cascade aza-Michael addition-cyclization reaction of trans-trimethyl aconitate with di-amines forms tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate), exhibiting remarkable thermal stability, potentially useful as a monomer in polycondensation reactions (Noordzij & Wilsens, 2019).

Anti-Inflammatory Properties

Research has shown that the esterification of trans-aconitic acid (TAA) increases its anti-inflammatory activity, particularly in models of acute arthritis induced by the injection of LPS in the knee joint of mice. This effect was especially notable in the diesters of TAA, showing a reduction in cellular infiltration into the knee joint, predominantly of neutrophils (Oliveira et al., 2018).

Enzymatic Activity and Metabolic Pathways

This compound is involved in distinct enzymatic reactions. Bacterial and yeast trans-aconitate methyltransferases exhibit differing enzymatic activities. The bacterial version (from Escherichia coli) specifically methylates one of the carboxyl groups of trans-aconitate, while the yeast version (from Saccharomyces cerevisiae) results in a different methylation product. These varying enzymatic activities suggest distinct roles in their respective organisms, potentially mitigating the inhibitory effect of trans-aconitate on key enzymes in the citric acid cycle (Cai et al., 2001).

Chemical Synthesis and Biochemical Applications

This compound is a versatile compound used in chemical synthesis and biochemical applications. For example, it is used in the hetero-Diels-Alder reaction for the synthesis of thiopyrano[2,3-d][1,3]thiazole derivatives, showcasing its potential in creating complex molecular structures with significant applications, including trypanocide activity against Trypanosoma brucei (Zelisko et al., 2017).

Mechanism of Action

The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . It proceeds quantitatively within minutes under ambient conditions and follows the principles of green chemistry .

Future Directions

The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . This reaction is a toolbox for the generation of renewable monomers and, in turn, polymers with tunable physiological properties . Therefore, there is potential for future research and development in this area .

Biochemical Analysis

Cellular Effects

The cellular effects of Trans-Aconitic Acid Trimethyl Ester are currently unknown. Trans-aconitic acid, the parent compound, has been reported to have various effects on cells. For instance, it has been shown to induce alterations in Arabidopsis thaliana roots when applied exogenously . It’s plausible that this compound could have similar or different effects, depending on its interactions with cellular components.

Molecular Mechanism

One study has reported a method for its synthesis, which involves the catalytic trimerization of carbomethoxycarbene . This suggests that the compound could potentially interact with other molecules in a similar manner, leading to changes in gene expression, enzyme activity, or other biochemical processes.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The stability of the compound could be inferred from its synthesis, which involves stable intermediates .

Metabolic Pathways

Trans-aconitic acid, the parent compound, is known to be an intermediate in the tricarboxylic acid cycle

Properties

IUPAC Name

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346359
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-99-2
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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